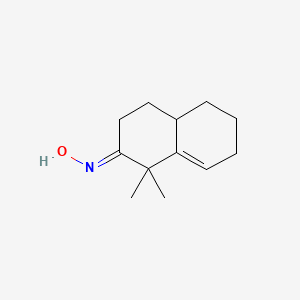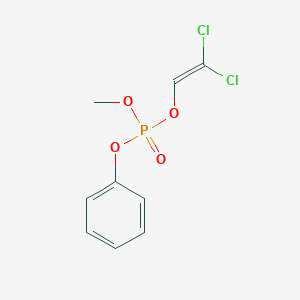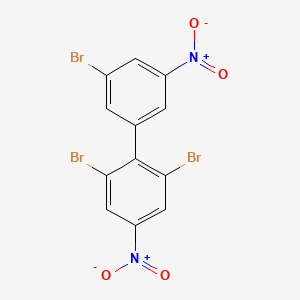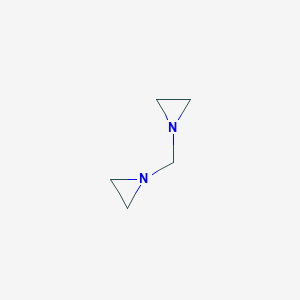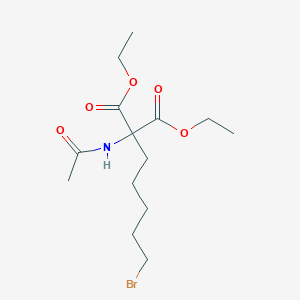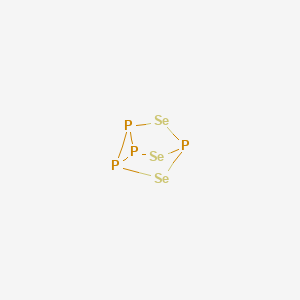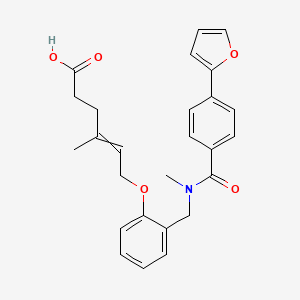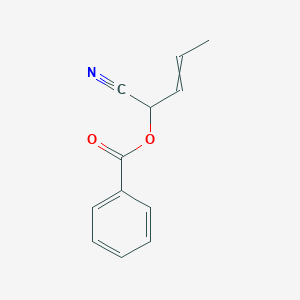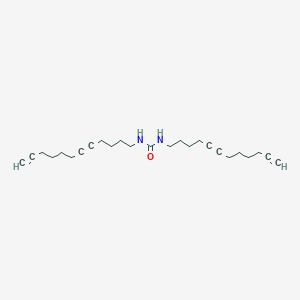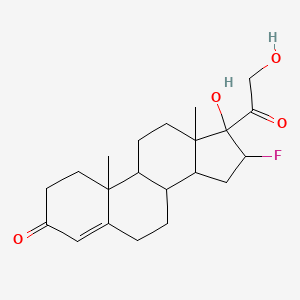
16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione is a synthetic corticosteroid with a molecular formula of C21H29FO4. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical applications, particularly in the treatment of various inflammatory and autoimmune conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione typically involves multiple steps, starting from a suitable steroid precursorThe hydroxyl groups at positions 17 and 21 are introduced through selective oxidation and reduction reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions
16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., Grignard reagents).
Major Products
The major products formed from these reactions include various hydroxylated, fluorinated, and substituted derivatives of the parent compound .
Aplicaciones Científicas De Investigación
16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of other corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Applied in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma.
Mecanismo De Acción
The mechanism of action of 16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects .
Comparación Con Compuestos Similares
Similar Compounds
Triamcinolone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Prednisolone: Widely used in the treatment of various inflammatory conditions.
Uniqueness
16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione is unique due to the presence of the fluorine atom at the 16th position, which enhances its potency and metabolic stability compared to other corticosteroids .
Propiedades
Número CAS |
803-10-1 |
|---|---|
Fórmula molecular |
C21H29FO4 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
16-fluoro-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO4/c1-19-7-5-13(24)9-12(19)3-4-14-15(19)6-8-20(2)16(14)10-17(22)21(20,26)18(25)11-23/h9,14-17,23,26H,3-8,10-11H2,1-2H3 |
Clave InChI |
OYOTUJJSZZYQPO-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4(C(=O)CO)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



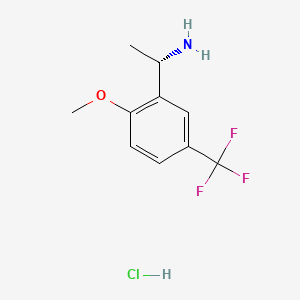
![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
